molecular formula C32H39NO2 B042395 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone CAS No. 43076-30-8

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

Cat. No. B042395
CAS RN: 43076-30-8
M. Wt: 469.7 g/mol
InChI Key: YCADFOXVGUGHRV-UHFFFAOYSA-N
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Description

“4’-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone”, also known as terfenadone, is a chemical compound with the molecular formula C32H39NO2 . It has a molecular weight of 469.7 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one . The InChI string and the Canonical SMILES representation provide a detailed description of the molecular structure .

Scientific Research Applications

Antiviral Activity Against Hepatitis C Virus (HCV)

Specific Scientific Field

Virology and antiviral drug development.

Summary

Terfenadone was identified as a moderate inhibitor (27% inhibition) of the interaction between the large extracellular loop (LEL) of the human CD81 cell surface protein and the Hepatitis C Virus envelope glycoprotein E2 (HCV-E2). This interaction is crucial for HCV infection of hepatocytes, the principal target cells. To enhance its biological activity, researchers synthesized 63 terfenadone derivatives using microwave-assisted nucleophilic substitution. The most potent compound, identified as 3g, achieved 69% inhibition of the CD81-LEL–HCV-E2 interaction .

Experimental Procedures

Results

  • Additional experiments with viral particles suggested that terfenadone might have other mechanisms for reducing HCV infection .

Repurposing Terfenadone as an Anti-Cancer Agent

Specific Scientific Field

Oncology and cancer therapeutics.

Summary

Recent research has explored repurposing terfenadone as a novel anti-cancer agent. Although originally used as an antihistamine, terfenadone’s potential in cancer treatment has gained attention. Further studies are needed to elucidate its mechanisms of action and efficacy against specific cancer types .

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H39NO2/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28/h4-9,11-14,16-19,29,35H,10,15,20-24H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCADFOXVGUGHRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195676
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone

CAS RN

43076-30-8
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43076-30-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043076308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-tert-Butyl-4-(4-(hydroxybenzhydryl)piperidino)butyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-tert-butyl-4-[4-(hydroxybenzhydryl)piperidino]butyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.959
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Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-(HYDROXYDIPHENYLMETHYL)PIPERIDIN-1-YL)BUTAN-1-ONE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

reacting azacyclonol with 4 -chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone to yield terfenadone free-base;
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